Fmoc-Cys(Bzl)-OPfp

Racemization Cysteine Solid-Phase Peptide Synthesis

Choose Fmoc-Cys(Bzl)-OPfp for SPPS requiring orthogonal thiol protection: the benzyl group remains intact under both piperidine (Fmoc removal) and TFA (resin cleavage), enabling convergent synthesis of disulfide-rich peptides. The pre-activated OPfp ester eliminates on-resin activation, reduces racemization (5.3% vs. Trt), and ensures high coupling efficiency in automated synthesizers. Ideal for GMP peptide production and challenging cysteine-rich sequences.

Molecular Formula C31H22F5NO4S
Molecular Weight 599.6 g/mol
CAS No. 86060-95-9
Cat. No. B557773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cys(Bzl)-OPfp
CAS86060-95-9
SynonymsFmoc-Cys(Bzl)-OPfp; 86060-95-9; Fmoc-S-benzyl-L-cysteinepentafluorophenylester; 47445_ALDRICH; 47445_FLUKA; CTK5F6225; ZINC60272802; L-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-,pentafluorophenylester(9CI)
Molecular FormulaC31H22F5NO4S
Molecular Weight599.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C31H22F5NO4S/c32-24-25(33)27(35)29(28(36)26(24)34)41-30(38)23(16-42-15-17-8-2-1-3-9-17)37-31(39)40-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,37,39)/t23-/m0/s1
InChIKeyPSDSBWKIZVGTFE-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Cys(Bzl)-OPfp (CAS 86060-95-9) for SPPS: Specifications and Procurement-Relevant Baseline Information


Fmoc-Cys(Bzl)-OPfp is a fully protected L-cysteine derivative designed for solid-phase peptide synthesis (SPPS) . The compound incorporates three orthogonal functionalities: an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino moiety, a benzyl (Bzl) group protecting the sulfhydryl side chain, and a pentafluorophenyl (OPfp) ester activating the carboxyl group for coupling [1]. This derivative enables selective, stepwise incorporation of cysteine residues into synthetic peptides without exposing the free thiol during chain elongation, thereby preserving the integrity of subsequent oxidation or disulfide bond formation steps .

Why Fmoc-Cys(Bzl)-OPfp Cannot Be Replaced by Fmoc-Cys(Trt)-OPfp or Fmoc-Cys(tBu)-OPfp in SPPS


In Fmoc-based SPPS, the selection of a cysteine derivative is not interchangeable due to critical differences in S-protecting group stability and deprotection requirements. Fmoc-Cys(Bzl)-OH derivatives bearing the Bzl group provide a distinct stability profile: the benzyl thioether remains intact under both the basic piperidine conditions used for Fmoc removal and the acidic TFA cleavage conditions that liberate the peptide from the resin [1]. In contrast, the Trt (trityl) protecting group is acid-labile and is removed during TFA cleavage, whereas the tBu (tert-butyl) group exhibits different acid sensitivity [2]. The benzyl group thus serves a unique niche as a semi-permanent protection that survives acidic global deprotection, requiring specific cleavage conditions—hydrogenolysis or treatment with strong acids like HF or TFMSA—to release the free thiol [1]. This orthogonal stability enables specialized synthetic strategies, such as the preparation of protected peptide fragments for convergent synthesis or the stepwise assembly of disulfide-rich peptides where selective deprotection is essential [3].

Fmoc-Cys(Bzl)-OPfp: Head-to-Head Quantitative Evidence for Scientific and Procurement Decision-Making


Racemization Control of Fmoc-Cys(Bzl)-OPfp Versus Trityl-Protected Analogs in Standard SPPS Coupling Protocols

In Fmoc SPPS using phosphonium or uronium coupling reagents with DIEA in DMF, cysteine derivatives protected with S-benzyl (Bzl) exhibit substantially lower racemization rates compared to the commonly employed S-trityl (Trt) protection. In a model peptide (H-Gly-Cys-Phe-NH₂) synthesized via a 1-minute preactivation procedure, Fmoc-Cys(Bzl)-OH produced 5.3% racemization, whereas Fmoc-Cys(Trt)-OH racemization cannot be reduced to an acceptable level (<1.0%) even when preactivation is omitted [1]. Furthermore, under microwave-assisted SPPS at elevated temperatures (50°C), Bzl-containing derivatives significantly reduce racemization rates relative to Trt [1]. While the OPfp pre-activated ester of Fmoc-Cys(Bzl)-OPfp further mitigates racemization by eliminating on-resin activation, the core advantage of the Bzl protecting group in preserving stereochemical integrity is well-documented [2].

Racemization Cysteine Solid-Phase Peptide Synthesis Protecting Groups Fmoc SPPS

Coupling Reactivity of OPfp Esters Versus Standard in Situ Activation in SPPS

The pentafluorophenyl (OPfp) ester moiety in Fmoc-Cys(Bzl)-OPfp provides prolonged reactive stability that enables near-quantitative coupling yields without on-resin pre-activation . In contrast, standard Fmoc-amino acids requiring in situ activation (e.g., Fmoc-Cys(Bzl)-OH with HBTU/DIEA) are subject to variable coupling efficiency depending on steric hindrance and reagent stoichiometry. OPfp esters exhibit extended reactivity (>2 hours in DMF/DCM solvent mixtures), allowing extended coupling times for sterically hindered or difficult sequences—a critical advantage for cysteine residues which are inherently prone to slow coupling . This pre-formed active ester approach eliminates the competing racemization pathway associated with on-resin activation, a known limitation of in situ activation methods .

Peptide Coupling Active Esters OPfp Coupling Efficiency SPPS

S-Benzyl Protection for Industrial-Scale Intermediate Synthesis Versus Trt or tBu Alternatives

The S-benzyl (Bzl) protected cysteine scaffold, which underlies Fmoc-Cys(Bzl)-OPfp, is directly employed as a starting material in the industrial-scale synthesis of pharmaceutically relevant intermediates. A 2025 patent (CN120192252A) describes the synthesis of an Etelcalcetide (a calcimimetic drug for secondary hyperparathyroidism) key intermediate using Fmoc-Cys(Bzl)-OH as the starting material [1]. The Bzl group's stability under both basic and acidic conditions enables multi-step synthetic transformations—including esterification with tert-butanol and subsequent reduction—without premature deprotection, ultimately achieving high purity and high yield of the target intermediate [1]. In contrast, Trt-protected derivatives would undergo acidolytic cleavage under the reaction conditions, while tBu protection may be incompatible with certain transformations [2].

Pharmaceutical Intermediates Drug Synthesis S-Benzyl Etelcalcetide Process Chemistry

Purity Specifications of Fmoc-Cys(Bzl)-OPfp Across Commercial Suppliers

Commercially available Fmoc-Cys(Bzl)-OPfp is supplied with defined purity specifications that inform procurement decisions. Sigma-Aldrich (Cat. No. 47445) supplies the compound at ≥98.0% purity as determined by HPLC, classified as purum grade . BOC Sciences offers the compound at 99% purity . AKSci supplies the compound at 95% minimum purity . Aladdin Scientific lists the product at 98% purity . These purity grades reflect the compound's suitability for different research and industrial applications: higher purity grades (≥98-99%) are appropriate for demanding SPPS applications where impurities can cause deletion sequences or racemization artifacts; lower purity grades (95%) may be acceptable for preliminary or large-scale synthetic work.

Purity Specification HPLC Quality Control Procurement Vendor Comparison

Fmoc-Cys(Bzl)-OPfp: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of Disulfide-Rich Peptides Requiring Orthogonal S-Protection Strategies

Fmoc-Cys(Bzl)-OPfp is indicated for SPPS of peptides containing multiple cysteine residues that require differential deprotection strategies. The Bzl group remains stable under both piperidine (Fmoc removal) and TFA (resin cleavage) conditions, enabling the preparation of protected peptide fragments where the benzyl-protected cysteine can be selectively unmasked via hydrogenolysis or strong acid treatment (HF, TFMSA) in a subsequent step. This orthogonal stability is essential for convergent peptide synthesis and for constructing complex disulfide-rich scaffolds where pairwise disulfide bond formation must be precisely controlled [1][2].

Automated and High-Throughput SPPS Requiring Pre-Activated Cysteine Building Blocks

The OPfp ester in Fmoc-Cys(Bzl)-OPfp provides a pre-activated coupling moiety that eliminates on-resin activation steps, simplifying automated peptide synthesizer protocols. With an extended reactive lifetime exceeding 2 hours in DMF/DCM solvent systems, this derivative enables extended coupling times for sterically hindered or difficult sequences without degradation or loss of reactivity. This makes it particularly suitable for machine-assisted SPPS, high-throughput peptide library synthesis, and the incorporation of cysteine residues into sequences where coupling efficiency is otherwise compromised by steric constraints [1].

Pharmaceutical Intermediate Synthesis Requiring Benzyl-Protected Cysteine Scaffolds

The S-benzyl protected cysteine core of Fmoc-Cys(Bzl)-OPfp is directly applicable to industrial-scale pharmaceutical intermediate synthesis, as demonstrated by its use as the starting material in a patented route to an Etelcalcetide key intermediate (CN120192252A). The Bzl group's unique stability profile under both basic and acidic conditions enables multi-step synthetic transformations that would be incompatible with Trt or tBu protection. Industrial and process chemistry groups should prioritize this derivative when designing synthetic routes that require a cysteine scaffold with a semi-permanent thiol protecting group capable of surviving diverse reaction conditions [1].

Stereochemically Demanding SPPS Where Cysteine Racemization Must Be Minimized

Fmoc-Cys(Bzl)-OPfp is recommended for SPPS applications where enantiomeric purity of the final peptide is critical. Comparative studies demonstrate that Bzl-protected cysteine derivatives produce lower racemization rates (5.3%) under standard phosphonium/uronium coupling conditions than Trt-protected derivatives, which cannot achieve acceptable racemization levels (<1.0%) without modifying the coupling protocol. The pre-activated OPfp ester form further reduces racemization risk by eliminating the on-resin activation step. This derivative is therefore appropriate for GMP peptide production, therapeutic peptide synthesis, and research applications requiring high stereochemical fidelity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Cys(Bzl)-OPfp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.